molecular formula C11H17N2NaO2S B14671850 R(+)-Thiopental sodium CAS No. 51165-38-9

R(+)-Thiopental sodium

Cat. No.: B14671850
CAS No.: 51165-38-9
M. Wt: 264.32 g/mol
InChI Key: AWLILQARPMWUHA-OGFXRTJISA-M
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Description

R(+)-Thiopental sodium: is a barbiturate derivative used primarily as an intravenous anesthetic. It is known for its rapid onset and short duration of action, making it suitable for inducing anesthesia before the administration of other anesthetic agents. The compound is also used for hypnosis, control of convulsive states, and reducing intracranial pressure in neurosurgical patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium involves the reaction of thiourea with an alkyl halide in a nucleophilic substitution reaction (SN2). This process forms an intermediate isothiouronium salt, which is then hydrolyzed to produce the thiol .

Industrial Production Methods: Industrial production of thiopental sodium typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of sodium hydrosulfide and alkyl halides .

Chemical Reactions Analysis

Types of Reactions: Thiopental sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides.

    Reduction: Reduced thiopental derivatives.

    Substitution: Thioethers

Scientific Research Applications

Chemistry: Thiopental sodium is used in various chemical studies to understand its reactivity and interaction with other compounds.

Biology: In biological research, thiopental sodium is used to study its effects on cellular processes and its interaction with biological molecules.

Medicine: Thiopental sodium is widely used as an anesthetic agent in medical procedures. It is also used in the management of convulsive disorders and to reduce intracranial pressure .

Industry: In the pharmaceutical industry, thiopental sodium is used in the formulation of anesthetic drugs. It is also used in forensic medicine and criminology for investigations related to drug crimes .

Mechanism of Action

Thiopental sodium exerts its effects by binding to a distinct site on the GABA_A receptor, increasing the duration for which the chloride ion channel remains open. This prolongs the inhibitory effect of GABA in the thalamus, leading to sedation and anesthesia .

Properties

CAS No.

51165-38-9

Molecular Formula

C11H17N2NaO2S

Molecular Weight

264.32 g/mol

IUPAC Name

sodium;5-ethyl-5-[(2R)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione

InChI

InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1

InChI Key

AWLILQARPMWUHA-OGFXRTJISA-M

Isomeric SMILES

CCC[C@@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+]

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+]

Origin of Product

United States

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